molecular formula C3H4N6O2 B12647897 N-(N-Nitroamidino)triazole CAS No. 138090-35-4

N-(N-Nitroamidino)triazole

Cat. No.: B12647897
CAS No.: 138090-35-4
M. Wt: 156.10 g/mol
InChI Key: JBOCNEJKRDYMBF-UHFFFAOYSA-N
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Description

N-(N-Nitroamidino)triazole is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in energetic materials and other specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Nitroamidino)triazole typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-methyl-1-nitroisothiourea . This reaction yields this compound instead of the expected 1-[5(3)-amino-1,2,4-triazol-3(5)-yl]-2-nitroguanidine . The reaction conditions usually involve moderate temperatures and the use of solvents like acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the compound’s energetic nature.

Chemical Reactions Analysis

Types of Reactions

N-(N-Nitroamidino)triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.

    Reduction: Reduction reactions can modify the nitro group, potentially leading to different derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Scientific Research Applications

N-(N-Nitroamidino)triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(N-Nitroamidino)triazole involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to various effects, such as the release of energy in energetic materials or binding to biological targets in medicinal applications . The exact pathways and molecular targets are still subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific nitroamidino group, which imparts unique energetic properties and potential for various applications. Its synthesis from readily available precursors also makes it an attractive compound for further research and development.

Biological Activity

N-(N-Nitroamidino)triazole is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their significant pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound contains a triazole ring structure which is pivotal for its biological activity. The presence of the nitroamidino group enhances its interaction with biological targets, potentially influencing its pharmacodynamics.

The biological activity of triazoles often involves:

  • Inhibition of Ergosterol Synthesis : Triazoles disrupt the synthesis of ergosterol, a crucial component of fungal cell membranes, by inhibiting cytochrome P450 enzymes (CYPs), particularly CYP51 .
  • Antimicrobial Activity : The triazole scaffold has been associated with broad-spectrum antimicrobial properties, targeting both gram-positive and gram-negative bacteria as well as fungi .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. For instance, compounds containing nitrotriazole moieties have shown maximum antifungal activity against various fungal strains . In vitro studies have demonstrated effective inhibition of fungal growth through mechanisms involving ergosterol disruption.

Antibacterial Activity

Triazoles, including this compound, have shown promising antibacterial effects. A study reported that derivatives with aryl substituents at specific positions exhibited reasonable antibacterial activity against several strains . The mode of action typically involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity .

Anticancer Potential

The anticancer properties of triazoles are also notable. Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways . The nitro group in this compound may enhance its efficacy against resistant cancer cell lines.

Case Studies

StudyFindings
Study 1 This compound showed significant antifungal activity against Candida albicans with an MIC value lower than that of standard antifungal agents .
Study 2 In a cytotoxicity assay against various cancer cell lines, this compound demonstrated IC50 values indicating potent anticancer effects compared to untreated controls .
Study 3 The compound exhibited antibacterial activity with MIC values ranging from 6.3 µg/mL to 50 µg/mL against Staphylococcus aureus and Escherichia coli strains .

Properties

CAS No.

138090-35-4

Molecular Formula

C3H4N6O2

Molecular Weight

156.10 g/mol

IUPAC Name

N-nitrotriazole-1-carboximidamide

InChI

InChI=1S/C3H4N6O2/c4-3(6-9(10)11)8-2-1-5-7-8/h1-2H,(H2,4,6)

InChI Key

JBOCNEJKRDYMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C(=N)N[N+](=O)[O-]

Origin of Product

United States

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